1-Phenyl-1H-pyrazol-4-amine
Overview
Description
1-Phenyl-1H-pyrazol-4-amine is a molecule of significant interest in the field of organic chemistry and materials science. It is known for its reactivity and potential applications in various fields, although specific applications related to drug use and dosage are excluded from this discussion.
Synthesis Analysis
The synthesis of 1-Phenyl-1H-pyrazol-4-amine and related compounds often involves multicomponent reactions and can be achieved under different conditions like solvent-free environments or using specific catalysts. For instance, a synthesis method involving a one-pot condensation reaction in water using diammonium hydrogen phosphate as a catalyst has been reported (Wu, Dong, Yang, & Yan, 2010).
Molecular Structure Analysis
The molecular structure of 1-Phenyl-1H-pyrazol-4-amine derivatives has been studied through various techniques like X-ray diffraction, spectroscopic analysis (FT-IR, UV-Vis, NMR), and density functional theory (DFT) calculations. These studies often reveal details about the molecule's stability, intramolecular charge transfer, and other structural aspects (Tamer et al., 2016).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, forming different derivatives and complexes. Reactions like the Suzuki–Miyaura cross-coupling and other condensation reactions are common. These reactions often result in compounds with interesting properties, like potential nonlinear optical properties (Olguín & Brooker, 2011).
Physical Properties Analysis
The physical properties of 1-Phenyl-1H-pyrazol-4-amine derivatives, such as melting points, crystallization behaviors, and solubility, can vary significantly based on the specific structure and substituents of the derivative. Some studies have investigated these properties using techniques like polarized optical microscopy and melting point analysis (Hiscock et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties like HOMO-LUMO gaps, are crucial for understanding the behavior of 1-Phenyl-1H-pyrazol-4-amine in various chemical environments. Studies often utilize computational methods like DFT to analyze these properties (Shukla, Yadava, & Roychoudhury, 2015).
Scientific Research Applications
Synthesis of Heterocyclic Ketene Aminal Derivatives : A method for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals (HKAs) using 1-phenyl-1H-pyrazol-4-amine was developed. This approach is efficient, environmentally friendly, and suitable for large-scale synthesis. These compounds show promise in drug discovery (Yu et al., 2013).
Synthesis of Azo Schiff Bases : 1-Phenyl-1H-pyrazol-4-amine was used to synthesize new azo Schiff bases with potential applications in spectroscopic and theoretical investigations. These compounds' properties vary based on different solvents and pH values, which could be beneficial for various applications (Özkınalı et al., 2018).
Understanding Reductive Cyclization in Pyrazole Derivatives : Studies on pyrazole derivatives, including 1-Phenyl-1H-pyrazol-4-amine, helped understand the impact of intramolecular hydrogen bonding on their reactivity, which is crucial for designing efficient synthetic pathways (Szlachcic et al., 2020).
Synthesis of Biologically Active Naphthyl Derivatives : 1-Phenyl-1H-pyrazol-4-amine was used to synthesize biologically active pyrazole clubbed imino naphthyl derivatives, showing promise in antibacterial, antifungal, and antituberculosis studies. Molecular docking studies support their potential biological activities (Sandhya et al., 2021).
One-Pot Synthesis of Novel 1H-furo[2,3-c]pyrazole-4-amine Derivatives : This compound was synthesized using a catalyst-free, environmentally friendly protocol. It has potential applications in pharmaceutical and chemical industries due to its high yield and good purity (Noruzian et al., 2019).
Synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides : These derivatives exhibit anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities, highlighting their potential in medicinal applications (Menozzi et al., 1993).
Theoretical Analysis of Pyrazolo[3,4-d]pyrimidin-4-amines : Theoretical explorations of 1-phenyl-1H-pyrazol-4-amine derivatives provided insights into their molecular structure and vibrational frequencies, which are crucial for understanding their reactivity and potential applications (Shukla et al., 2015).
Safety And Hazards
The safety information for 1-Phenyl-1H-pyrazol-4-amine indicates that it is harmful. Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there is ongoing research into the development of new synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
1-phenylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISOEBMQOZOEOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150178 | |
Record name | Pyrazole, 4-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1H-pyrazol-4-amine | |
CAS RN |
1128-53-6 | |
Record name | 1-Phenyl-1H-pyrazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1128-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazole, 4-amino-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole, 4-amino-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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